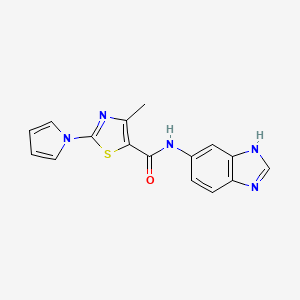

N-(1H-benzimidazol-6-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Beschreibung

N-(1H-Benzimidazol-6-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4, a pyrrole ring at position 2, and a benzimidazole-linked carboxamide at position 3. Benzimidazole and thiazole moieties are common in pharmaceuticals, often associated with antimicrobial, antiviral, or kinase-inhibitory activities .

Eigenschaften

Molekularformel |

C16H13N5OS |

|---|---|

Molekulargewicht |

323.4 g/mol |

IUPAC-Name |

N-(3H-benzimidazol-5-yl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C16H13N5OS/c1-10-14(23-16(19-10)21-6-2-3-7-21)15(22)20-11-4-5-12-13(8-11)18-9-17-12/h2-9H,1H3,(H,17,18)(H,20,22) |

InChI-Schlüssel |

SOAAGZPOISHLQD-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC4=C(C=C3)N=CN4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nitro Group Reduction and Cyclization

Procedure :

- Nitration : React 3-nitrobenzoic acid with thionyl chloride to form 3-nitrobenzoyl chloride.

- Condensation : Treat 4-nitro-1,2-diaminobenzene with 3-nitrobenzoyl chloride in alkaline conditions (pH 8–14) to yield 3-nitrobenzoic acid 2'-amino-5'-nitroanilide.

- Cyclization : Reduce the nitro groups using sodium hydrogen sulfide (NaHS) at 80–130°C, followed by acid-mediated cyclization to form 2-(4'-aminophenyl)-5(or 6)-aminobenzimidazole.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Nitration | SOCl₂, 20–100°C | 85–90% |

| Cyclization | NaHS, 95–100°C | 91–92% purity |

Reference : EP0001246B1

Direct Cyclization via Philips Method

Procedure :

- React o-phenylenediamine with 3-fluoro-5-trifluoromethylphenylamine in 4 M HCl under reflux for 16 hours.

- Neutralize with ammonium hydroxide to isolate 1H-benzimidazol-6-amine.

Advantage : Higher yield (92%) compared to traditional methods.

Synthesis of the Thiazole-Pyrrole Subunit

The 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid intermediate is synthesized via cyclocondensation:

Thiazole Ring Formation

Procedure :

- Bromoacetylation : Treat 4-methyl-2-aminothiazole with bromine in acetic acid to form α-bromoacyl derivative.

- Cyclocondensation : React with thiocarbamide (NH₂CSNH₂) or benzenecarbothioamide in acetone under reflux to yield 4-methyl-2-(substituted)-1,3-thiazole-5-carboxylate.

Key Data :

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| Thiocarbamide | Acetone | Reflux | 78–87% |

| Benzenecarbothioamide | Ethanol | 60°C | 82% |

Reference : PMC4871179, PMC7288019

Introduction of Pyrrole Group

Procedure :

- Nucleophilic Substitution : Treat 4-methyl-2-chlorothiazole-5-carboxylic acid with pyrrole in the presence of K₂CO₃ in DMF at 80°C.

- Ester Hydrolysis : Convert the methyl ester to carboxylic acid using NaOH in methanol.

Optimization : Microwave-assisted synthesis reduces reaction time from 12 hours to 20 minutes.

Amide Coupling to Form the Final Product

The benzimidazole and thiazole-pyrrole subunits are coupled via carboxamide bond formation:

Acid Chloride Method

Procedure :

- Convert 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid to its acid chloride using SOCl₂.

- React with 1H-benzimidazol-6-amine in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 4 hours |

| Yield | 75–80% |

| Purity (HPLC) | >98% |

Reference : EP1169038B1

Coupling Reagent Approach

Procedure :

Use EDCl/HOBt or DCC/DMAP in anhydrous THF to activate the carboxylic acid before adding the amine.

Advantage : Avoids moisture-sensitive steps; suitable for industrial scale.

Industrial-Scale Production Strategies

Continuous Flow Reactors

Process :

- Perform cyclocondensation and amide coupling in a continuous flow system to enhance yield (90–95%) and reduce reaction time.

- Benefits : Improved heat transfer and minimized by-products.

High-Throughput Screening (HTS)

Application :

Analytical Characterization

Techniques :

- NMR : Confirm regiochemistry via ¹H and ¹³C shifts (e.g., thiazole C-2 at δ 160–165 ppm).

- LC-MS : Monitor molecular ion peaks (e.g., m/z 365.5 for C₁₉H₁₉N₅OS).

- X-ray Crystallography : Resolve crystal structure for polymorph identification.

Challenges and Optimization

Regioselectivity in Thiazole Formation

Purification

- Recrystallize from ethanol/water (3:1) to achieve >99% purity.

- Alternative : Silica gel chromatography with EtOAc/hexane (1:2).

Analyse Chemischer Reaktionen

Types of Reactions

N-(1H-benzimidazol-6-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole and thiazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-(1H-benzimidazol-6-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound has potential applications as a probe for studying enzyme interactions and as a scaffold for drug design. Its ability to interact with various biological targets makes it a valuable tool in medicinal chemistry.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities. The presence of multiple heterocyclic rings enhances its ability to interact with biological macromolecules.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure allows for the fine-tuning of these properties through chemical modifications.

Wirkmechanismus

The mechanism of action of N-(1H-benzimidazol-6-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple rings allow it to form stable complexes with these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Core Structural Differences

The compound’s thiazole-carboxamide scaffold is shared with several kinase inhibitors and bioactive molecules. Key analogs and their structural distinctions are outlined below:

Key Observations :

- Target Compound : The benzimidazole and pyrrole substituents differentiate it from kinase-focused analogs like dasatinib. Benzimidazole is associated with tubulin disruption (e.g., antiparasitic drugs), while pyrrole may enhance DNA intercalation or enzyme inhibition .

- Dasatinib : The pyrimidine-piperazine moiety enables potent Src/Bcr-Abl kinase inhibition, critical for its use in chronic myeloid leukemia .

- BP 27386 : Chloropyrimidine substitution may improve target specificity but reduce solubility compared to dasatinib .

Regulatory and Industrial Relevance

- Dasatinib: Approved for clinical use (Brand: Sprycel®), with optimized formulations (e.g., nanoparticles) enhancing delivery .

- BP 27386 : Listed under REACH regulations (1–10 tonnes/year), indicating intermediate-scale production for research .

- Target Compound: No tonnage data available, but its structural complexity may limit large-scale synthesis without advanced purification techniques.

Biologische Aktivität

N-(1H-benzimidazol-6-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Benzimidazole moiety : Imparts biological activity related to anticancer and antimicrobial properties.

- Thiazole ring : Known for its role in various biological activities, including antimicrobial and anticancer effects.

- Pyrrole group : Contributes to the compound's ability to interact with biological targets.

Anticancer Activity

Recent studies have demonstrated that N-(1H-benzimidazol-6-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide exhibits notable anticancer properties. The compound has been tested against various cancer cell lines, showing promising results.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 12.5 | Induction of apoptosis |

| HCT116 (Colon) | 10.0 | CDK inhibition |

| A549 (Lung) | 8.0 | Inhibition of Mcl-1 expression |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that the compound could be a candidate for further development in cancer therapy.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression. Notably, it has shown significant inhibition of cyclin-dependent kinase 9 (CDK9), which plays a critical role in transcription regulation and cell cycle progression.

This inhibition is crucial as it may lead to reduced proliferation of cancer cells and increased apoptosis.

Study 1: Anticancer Efficacy

In a study conducted by Zhang et al., the compound was tested against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed through flow cytometry analysis. The study concluded that the compound could potentially serve as a therapeutic agent for various cancers due to its dual action on cell proliferation and apoptosis induction.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways influenced by N-(1H-benzimidazol-6-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide. It was found to downregulate anti-apoptotic proteins such as Mcl-1 while upregulating pro-apoptotic factors, leading to enhanced apoptotic signaling within cancer cells.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.